2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(3-NITROPHENYL)ACETAMIDE
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Overview
Description
2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(3-NITROPHENYL)ACETAMIDE is a complex organic compound that features a benzothiazole core, a fluorobenzylidene group, and a nitrophenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(3-NITROPHENYL)ACETAMIDE typically involves multiple steps. One common approach is the condensation of 4-fluorobenzaldehyde with 2-aminobenzothiazole to form the intermediate Schiff base. This intermediate is then reacted with 3-nitrophenyl acetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(3-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding amines.
Scientific Research Applications
2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(3-NITROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(3-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-chloro-6-fluorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- 2-((4-fluorobenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-ol
Uniqueness
What sets 2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(3-NITROPHENYL)ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C22H15FN4O3S2 |
---|---|
Molecular Weight |
466.5g/mol |
IUPAC Name |
2-[[6-[(4-fluorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C22H15FN4O3S2/c23-15-6-4-14(5-7-15)12-24-16-8-9-19-20(11-16)32-22(26-19)31-13-21(28)25-17-2-1-3-18(10-17)27(29)30/h1-12H,13H2,(H,25,28) |
InChI Key |
DVYHLVYEWUXONN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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